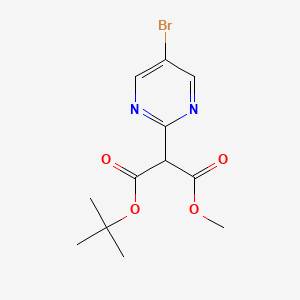

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate

Overview

Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that they should be stored in a dark, dry place at a temperature between 2-8°C . The exact properties of “Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate” would depend on its molecular structure.Scientific Research Applications

Decomposition in Environmental Applications

Research on Methyl tert-butyl ether (MTBE), a related compound, has focused on its decomposition for environmental remediation. One study by Hsieh et al. (2011) detailed the use of radio frequency (RF) plasma reactors for decomposing MTBE, a gasoline additive, suggesting potential applications for similar compounds in environmental cleanup processes. The study highlighted four types of applications in RF plasma reactors, including the conversion of methane and the decomposition of various air toxics, demonstrating the feasibility of using RF plasma technology for environmental remediation purposes (Hsieh et al., 2011).

Environmental Behavior and Fate

Another significant area of research is the environmental behavior and fate of ethers like MTBE. Squillace et al. (1997) reviewed the solubility, sorption, and biodegradation properties of MTBE, providing insights into how similar compounds might behave in water and soil environments. This study suggested that understanding the environmental fate of such compounds is crucial for assessing their impact and for developing remediation strategies (Squillace et al., 1997).

Bioremediation and Natural Attenuation

The potential for bioremediation and natural attenuation of MTBE, as reviewed by Davis and Erickson (2004), and Stocking et al. (2004), indicates a growing understanding of how biological processes can degrade or transform such compounds in environmental settings. These reviews highlight the adaptive capabilities of microbial communities to ethers and the conditions under which biodegradation occurs, suggesting avenues for the bioremediation of related compounds (Davis & Erickson, 2004); (Stocking et al., 2004).

Mechanism of Action

Mode of Action

The mode of action of “Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate” is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level need to be investigated through detailed biochemical studies.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-O-tert-butyl 1-O-methyl 2-(5-bromopyrimidin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)8(10(16)18-4)9-14-5-7(13)6-15-9/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYNGAOEFUBJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

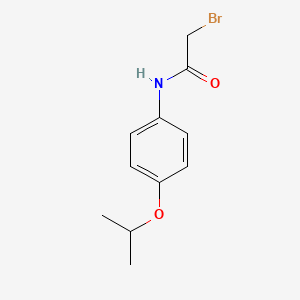

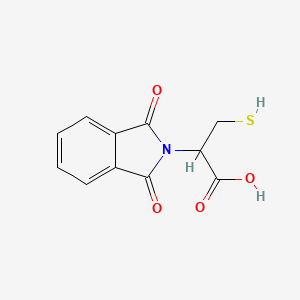

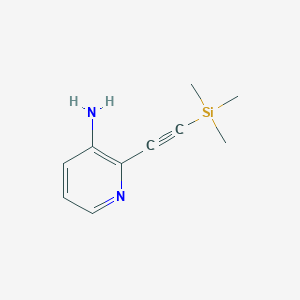

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)

![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)

![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)

![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)

![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)